molecular formula C11H11N5O2 B171668 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid CAS No. 115782-10-0

4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid

Cat. No. B171668
M. Wt: 245.24 g/mol
InChI Key: IQFWENCBWDXNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, also known as DABA, is a chemical compound that has been widely studied for its potential applications in scientific research. DABA is a derivative of the amino acid, phenylalanine, and is commonly used as a building block for the synthesis of various peptides and proteins.

Scientific Research Applications

4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been extensively studied for its potential applications in scientific research. It is commonly used as a building block for the synthesis of various peptides and proteins, including those used in drug discovery and development. 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is also used as a fluorescent probe for the detection of DNA and RNA, as well as a substrate for enzyme assays. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is not fully understood, but it is believed to be related to its ability to bind to and interact with various proteins and enzymes. 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to bind to the enzyme, dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This interaction may inhibit the activity of the enzyme, leading to a decrease in the production of these important molecules.

Biochemical And Physiological Effects

4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for the development of new antibiotics. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid in lab experiments is its versatility. It can be used as a building block for the synthesis of various peptides and proteins, as well as a substrate for enzyme assays. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
One of the main limitations of using 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid in lab experiments is its cost. The synthesis of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid is a complex process that requires several steps, making it a relatively expensive compound to produce. Additionally, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. One area of interest is the development of new antibiotics based on the antimicrobial properties of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. Additionally, there is interest in exploring the potential use of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid as a fluorescent probe for the detection of DNA and RNA in living cells. Finally, there is interest in exploring the potential use of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, or 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid, is a chemical compound that has a wide range of potential applications in scientific research. Its versatility as a building block for the synthesis of various peptides and proteins, as well as its antimicrobial and antioxidant properties, make it a valuable tool for researchers. While there are limitations to its use, such as its cost and short half-life, there are many future directions for research involving 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid that hold promise for the development of new therapies and treatments.

Synthesis Methods

The synthesis of 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid involves a series of chemical reactions that begin with the conversion of phenylalanine to 4-nitrophenylalanine. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas or sodium dithionite. The resulting compound is then reacted with 2,6-diaminopyrimidine to form 4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid. The final product is purified using various chromatography techniques.

properties

CAS RN

115782-10-0

Product Name

4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

4-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C11H11N5O2/c12-8-5-9(16-11(13)15-8)14-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H5,12,13,14,15,16)

InChI Key

IQFWENCBWDXNGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N

synonyms

2,4-diamino-6-p-carboxyanilinopyrimidine

Origin of Product

United States

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